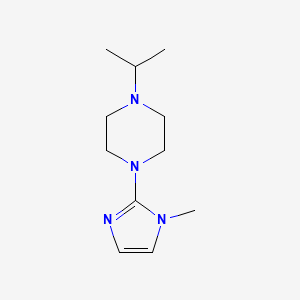

1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine

Description

1-Isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine is a piperazine derivative featuring an isopropyl group at the 1-position and a 1-methylimidazol-2-yl moiety at the 4-position. Piperazine-based compounds are widely studied for their pharmacological versatility, including applications in CNS modulation, enzyme inhibition, and antimicrobial activity . Synthetic routes for analogous piperazine derivatives often involve Cu-catalyzed click chemistry (e.g., triazole formation) or nucleophilic substitution under microwave irradiation .

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-10(2)14-6-8-15(9-7-14)11-12-4-5-13(11)3/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEREXFONFPHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-imidazole with 1-isopropylpiperazine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or piperazine rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of alkylated imidazole or piperazine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antitumor Activity

Research has indicated that derivatives of piperazine, including 1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine, show significant cytotoxic effects against cancer cell lines.

Table 1: Antitumor Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 10 | Induction of apoptosis |

| MCF-7 (Breast) | 15 | Cell cycle arrest at G0/G1 phase |

In vitro studies demonstrated that the compound induces apoptosis through a p53-independent pathway, leading to cell cycle arrest in cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of the compound has been evaluated against various bacterial strains.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Methicillin-resistant S. aureus | 4 µg/mL |

These findings suggest that the compound could be developed into a new class of antimicrobial agents targeting resistant bacterial strains .

Neuropharmacological Effects

The compound has also been investigated for its potential anticonvulsant properties. Similar imidazole derivatives have shown the ability to modulate neurotransmitter systems, which may provide therapeutic effects in epilepsy models.

Case Study: Anticonvulsant Activity

A study reported that related compounds exhibited significant anticonvulsant effects in animal models, suggesting that this compound may also possess similar properties through GABAergic modulation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard organic reactions that can yield high purity products suitable for biological testing. Understanding its structure-activity relationship is essential for optimizing its pharmacological profile.

Case Study: SAR Analysis

Research into similar piperazine derivatives has shown that modifications on the imidazole or piperazine rings can significantly impact their biological activity, providing insights into how to enhance efficacy and reduce toxicity .

Mechanism of Action

The mechanism of action of 1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the piperazine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Piperazines with Imidazole-Based Substituents

Key Observations :

Piperazines with Aromatic/Planar Substituents

Key Observations :

- The 1-methylimidazol-2-yl group provides a balance of hydrophobicity and hydrogen-bonding capacity, contrasting with the purely hydrophobic naphthyl group in or the polar hydroxyphenyl in .

- Aromatic substituents like pyridine or nitroimidazole () are common in antimicrobial agents, whereas the target compound’s imidazole may favor neurological applications .

Piperazines with Alkyl/Alkoxy Substituents

Key Observations :

- The isopropyl group in the target compound offers moderate lipophilicity compared to longer alkyl chains (e.g., hexyl in ), which could optimize pharmacokinetics by balancing absorption and clearance .

Pharmacological and Metabolic Considerations

- Piperazines with pyridinyl groups () show stronger binding to monoamine transporters, while nitroimidazole derivatives () are prioritized for antiparasitic activity.

- Metabolic Stability : Piperazine rings are prone to N-dealkylation or oxidation . The isopropyl group in the target compound likely slows deethylation compared to ethyl or linear alkyl chains. Imidazole methylation further reduces susceptibility to oxidative metabolism .

- Solubility and Bioavailability : The imidazole’s polarity may improve aqueous solubility relative to purely aromatic analogs (e.g., naphthylmethyl in ), though less than hydroxyphenyl derivatives ().

Biological Activity

1-Isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on diverse research sources.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an isopropyl group and an imidazole moiety. Its molecular formula is with a molecular weight of approximately 208.30 g/mol . The structural characteristics contribute to its unique biological activity, particularly in neuropharmacology.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties, especially in the context of neurodegenerative diseases like Alzheimer's disease. The compound has been shown to inhibit gamma-secretase activity, which is crucial in reducing the production of amyloid-beta peptides implicated in Alzheimer's pathology. This inhibition suggests a potential therapeutic role in mitigating the progression of Alzheimer's disease.

Interaction with Biological Targets

The compound interacts with various biological targets, including enzymes and receptors, which modulate its pharmacological effects. Notably, it has been studied for its ability to act as a positive allosteric modulator for metabotropic glutamate receptors (mGluRs), which are involved in synaptic transmission and plasticity . Such interactions may contribute to its neuroprotective effects and potential applications in treating psychosis and other psychiatric disorders.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods. A common route involves the reaction of 1-methyl-1H-imidazole with 1-isopropylpiperazine under acidic or basic conditions using solvents like ethanol or methanol. The compound can undergo several chemical reactions:

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Imidazole N-oxides |

| Reduction | Sodium borohydride | Reduced imidazole derivatives |

| Substitution | Alkyl halides with sodium hydroxide | Alkylated imidazole or piperazine derivatives |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Alzheimer's Disease : A study demonstrated that compounds similar to this compound significantly inhibited amyloid-beta production in vitro, suggesting their potential use in Alzheimer's treatment .

- Antimalarial Activity : Research on imidazolopiperazines has shown that modifications to the core structure can enhance antimalarial properties. Although this compound was not directly tested, its structural analogs exhibited promising results against malaria parasites .

- Psychotropic Effects : Investigations into piperazine derivatives have revealed their potential as psychotropic agents, with this compound being a candidate for further studies due to its receptor interaction profile .

Q & A

Q. What are the recommended synthetic routes for 1-isopropyl-4-(1-methyl-1H-imidazol-2-yl)piperazine, and what key reaction conditions should be optimized?

The synthesis typically involves Mannich reactions or nucleophilic substitution to couple the imidazole and piperazine moieties. Key steps include:

- Imidazole functionalization : Use of 1-methylimidazole-2-carbonyl chloride as a precursor for coupling reactions .

- Piperazine substitution : Reaction with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropyl group .

- Optimization variables : Solvent polarity (acetonitrile or DMF), temperature (80–120°C), and reaction time (12–24 hrs) significantly impact yield .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks. Avoid inhalation; work in a fume hood .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation and moisture absorption .

- Decomposition risks : Exposure to strong oxidizers may release toxic fumes (e.g., NOₓ, CO) .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Structural confirmation :

- Purity assessment :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the compound’s biological activity?

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

Q. How can the synthesis process be optimized to improve yield and scalability while maintaining purity?

- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to reduce reaction time .

- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .

- Scale-up protocols : Use continuous-flow reactors for exothermic steps (e.g., imidazole acylation) to improve safety and consistency .

Q. What are the implications of piperazine ring conformation and supramolecular interactions on physicochemical properties?

- Conformational analysis : X-ray crystallography reveals chair/boat conformations affecting solubility and melting points .

- Supramolecular effects : Hydrogen bonding between piperazine N-H and carbonyl groups stabilizes crystal lattices, influencing dissolution rates .

- Thermal stability : TGA/DSC data show decomposition above 200°C, critical for lyophilization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.